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Introduction
In the realm of protein purification, the choice of buffering agent is critical for maintaining the

stability and biological activity of the target protein. Bis-Tris (bis(2-hydroxyethyl)amino-

tris(hydroxymethyl)methane) has emerged as a versatile and advantageous zwitterionic buffer

for a wide range of protein purification protocols. With a pKa of approximately 6.5 at 25°C, Bis-

Tris provides excellent buffering capacity in the slightly acidic to neutral pH range of 5.8 to 7.2.

[1] This characteristic makes it particularly suitable for proteins that are sensitive to alkaline

conditions, offering a gentler alternative to traditional Tris-based buffers which buffer at a higher

pH range.

These application notes provide a comprehensive guide to the use of Bis-Tris buffer in various

protein purification and analysis techniques, including detailed protocols for chromatography

and electrophoresis.

Properties and Advantages of Bis-Tris Buffer
Bis-Tris offers several key advantages in protein purification workflows:

Optimal pH Range: Its effective buffering range of pH 5.8-7.2 is ideal for maintaining the

native structure and function of many proteins.[1]
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Reduced Protein Modification: The near-neutral pH of Bis-Tris systems minimizes protein

modifications such as deamidation and hydrolysis, which can occur at the more alkaline pH

of Tris-glycine buffers.[2]

High Resolution in Electrophoresis: Bis-Tris gels are known for providing sharper bands and

improved resolution, especially for low to medium molecular weight proteins in SDS-PAGE.

[2][3]

Versatility: It can be employed as a buffer component in various chromatographic

techniques, including ion exchange, affinity, and size exclusion chromatography, as well as in

electrophoresis and Western blotting.[1][4][5]

However, it is important to note that Bis-Tris can chelate certain metal ions, particularly divalent

cations like Cu²⁺ and Pb²⁺.[4] This should be taken into consideration when working with

metalloproteins or in applications where metal ion concentration is critical.

Quantitative Data Summary
The following tables summarize key quantitative data for Bis-Tris buffer and its comparison with

the commonly used Tris buffer.

Table 1: Physicochemical Properties of Bis-Tris vs. Tris Buffer

Property Bis-Tris Tris

Full Name
bis(2-hydroxyethyl)amino-

tris(hydroxymethyl)methane

tris(hydroxymethyl)aminometh

ane

Molecular Weight 209.24 g/mol 121.14 g/mol

pKa (at 25°C) ~6.5 ~8.1

Useful pH Range 5.8 – 7.2 7.2 – 9.0

Table 2: Recommended Buffer Systems for Bis-Tris SDS-PAGE
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Running Buffer Primary Application Typical Protein Size Range

MES SDS
Separation of low molecular

weight proteins
≤50 kDa

MOPS SDS
Separation of high molecular

weight proteins
≥50 kDa

Table 3: Example Buffer Compositions for a Two-Step Antibody Purification Protocol

Buffer Type
Bis-Tris
Concentrati
on

NaCl
Concentrati
on

pH
Adjusting
Acid

Application

Equilibration

Buffer
20 mM 20 mM 7.4 Acetic Acid

Protein A &

Multi-modal

Chromatogra

phy

Wash &

Sanitation

Buffer

20 mM 1 M 7.4 Acetic Acid

Protein A

Chromatogra

phy

Elution Buffer

1
20 mM 20 mM 3.5 Acetic Acid

Protein A

Chromatogra

phy

Elution Buffer

2
20 mM 20 mM 4.5 Acetic Acid

Multi-modal

Chromatogra

phy

This table is based on a patented protocol and serves as an illustrative example.[4]

Experimental Protocols
Protocol 1: Preparation of 1 M Bis-Tris Stock Solution
Materials:
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Bis-Tris powder (MW: 209.24 g/mol )

Deionized water (dH₂O)

Concentrated Hydrochloric Acid (HCl)

pH meter

Stir plate and stir bar

Volumetric flask

Autoclave or 0.22 µm sterile filter

Methodology:

To prepare 1 liter of a 1 M Bis-Tris stock solution, weigh out 209.24 g of Bis-Tris powder.[6]

Add the powder to a beaker containing approximately 750 mL of dH₂O.[6]

Place the beaker on a stir plate and stir until the powder is completely dissolved.

Carefully adjust the pH to the desired value (e.g., 6.5) using concentrated HCl. Monitor the

pH continuously with a calibrated pH meter.[6]

Transfer the solution to a 1 L volumetric flask and add dH₂O to bring the final volume to 1

liter.[6]

Sterilize the solution by autoclaving or by passing it through a 0.22 µm sterile filter.[6]

Store the buffer at 4°C.[6]

Protocol 2: Bis-Tris SDS-PAGE for Protein Analysis
This protocol is optimized for the separation of proteins using a Bis-Tris gel system, which

provides enhanced resolution, particularly for low to medium molecular weight proteins.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

http://vlabs.iitkgp.ac.in/biochem/Exp7/procedure.html
http://vlabs.iitkgp.ac.in/biochem/Exp7/procedure.html
http://vlabs.iitkgp.ac.in/biochem/Exp7/procedure.html
http://vlabs.iitkgp.ac.in/biochem/Exp7/procedure.html
http://vlabs.iitkgp.ac.in/biochem/Exp7/procedure.html
http://vlabs.iitkgp.ac.in/biochem/Exp7/procedure.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bis-Tris precast gels or hand-casting reagents (Acrylamide/Bis-acrylamide solution, 1 M Bis-

Tris pH 6.8, 10% SDS, 10% APS, TEMED)

Protein samples

4X LDS Sample Buffer

10X Sample Reducing Agent (e.g., DTT)

20X MES or MOPS SDS Running Buffer

Molecular weight standard

Electrophoresis apparatus and power supply

Methodology:

Sample Preparation:

To 10 µL of protein sample, add 4 µL of 4X LDS Sample Buffer and 1 µL of 10X Sample

Reducing Agent.[2]

Heat the samples at 70°C for 10 minutes.[2]

Gel Electrophoresis:

Assemble the precast or hand-cast Bis-Tris gel in the electrophoresis apparatus.

Prepare 1X running buffer by diluting the 20X stock with deionized water. Use MES SDS

Running Buffer for small to medium proteins and MOPS SDS Running Buffer for medium

to large proteins.[2]

Fill the inner and outer buffer chambers with the 1X running buffer.

Load the prepared protein samples and a molecular weight standard into the wells.

Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of

the gel.
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Sample Preparation

Gel Electrophoresis

Protein Sample

Heat at 70°C for 10 min

4X LDS Sample Buffer 10X Reducing Agent

Prepared Sample

Load Samples and Marker

Assemble Bis-Tris Gel

Add 1X MES or MOPS Running Buffer

Run at Constant Voltage

Proteins Separated by Size
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Workflow for Bis-Tris SDS-PAGE.

Protocol 3: Western Blotting with Bis-Tris Buffer System
Materials:

PVDF or nitrocellulose membrane

Bis-Tris based transfer buffer (e.g., 25 mM Bicine, 25 mM Bis-Tris, 1 mM EDTA, pH 7.2)
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Methanol (for PVDF membrane activation)

Wash buffer (e.g., TBST or PBST)

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

Primary antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Methodology:

Protein Transfer:

Following SDS-PAGE, equilibrate the gel in 1X Bis-Tris transfer buffer for 10-15 minutes.

Activate the PVDF membrane in methanol for 30 seconds, then rinse with dH₂O and

equilibrate in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the

transfer according to the manufacturer's instructions for your transfer apparatus (wet,

semi-dry, or dry).

Immunodetection:

After transfer, block the membrane with blocking buffer for 1 hour at room temperature

with gentle agitation.

Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at

room temperature or overnight at 4°C.

Wash the membrane three times for 5-10 minutes each with wash buffer.[2]
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Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.[2]

Wash the membrane three times for 5-10 minutes each with wash buffer.[2]

Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's protocol.[2]

Capture the signal using an imaging system.[2]
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Separated Proteins on Bis-Tris Gel

Electrotransfer to Membrane

Block with 5% Milk or 3% BSA

Incubate with Primary Antibody

Wash (3x with TBST)

Incubate with Secondary Antibody

Wash (3x with TBST)

Add Chemiluminescent Substrate

Image Capture
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Standard workflow for Western blotting.
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Protocol 4: Ion Exchange Chromatography (IEX) with
Bis-Tris Buffer
Bis-Tris is an excellent buffer for anion exchange chromatography.[1][4][5] The choice of buffer

pH relative to the protein's isoelectric point (pI) is crucial for successful separation.

Materials:

Anion exchange column

Binding Buffer (e.g., 50 mM Bis-Tris, pH 6.5)

Elution Buffer (e.g., 50 mM Bis-Tris, pH 6.5, with 1 M NaCl)

Protein sample, dialyzed or desalted into Binding Buffer

Chromatography system

Methodology:

Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of

Binding Buffer.

Sample Loading: Load the prepared protein sample onto the equilibrated column.

Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound

proteins.

Elution: Elute the bound proteins by applying a linear gradient of increasing ionic strength,

from 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, a step gradient

can be used.

Fraction Collection: Collect fractions throughout the elution process and analyze them for the

presence of the target protein (e.g., by measuring absorbance at 280 nm and performing

SDS-PAGE).
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Anion Exchange

Cation Exchange

Buffer pH > Protein pI Protein has net negative charge
Binds to anion exchanger

Buffer pH < Protein pI Protein has net positive charge
Binds to cation exchanger

Protein Isoelectric Point (pI)

Buffer pH Selection
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Buffer selection for ion exchange chromatography.

Protocol 5: Affinity Chromatography with Bis-Tris Buffer
While less common than Tris or phosphate buffers in affinity chromatography, Bis-Tris can be

used, particularly when a near-neutral pH is required for protein stability. The following is a

general protocol for antibody purification using Protein A affinity chromatography, which can be

adapted for Bis-Tris.

Materials:

Protein A affinity column

Equilibration/Binding Buffer (e.g., 20 mM Bis-Tris, 20 mM NaCl, pH 7.4)

Wash Buffer (e.g., 20 mM Bis-Tris, 1 M NaCl, pH 7.4)

Elution Buffer (e.g., 20 mM Bis-Tris, 20 mM NaCl, pH 3.5, adjusted with acetic acid)

Neutralization Buffer (e.g., 1 M Bis-Tris, pH 8.0-9.0)

Antibody-containing sample (e.g., serum or cell culture supernatant)

Chromatography system
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Methodology:

Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of

Equilibration/Binding Buffer.

Sample Loading: Load the clarified, pH-adjusted sample onto the column.

Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove non-

specifically bound proteins. Follow with a wash of 2-3 column volumes of

Equilibration/Binding Buffer to remove the high salt.

Elution: Elute the bound antibody with Elution Buffer.

Neutralization: Collect the eluted fractions into tubes containing Neutralization Buffer to

immediately raise the pH and preserve antibody activity.

Analysis: Analyze the eluted fractions for antibody content and purity.

Protocol 6: Size Exclusion Chromatography (SEC) with
Bis-Tris Buffer
SEC separates proteins based on their size. The buffer's primary role is to maintain protein

stability and prevent interactions with the chromatography resin.

Materials:

Size exclusion column appropriate for the molecular weight range of the target protein.

Running Buffer (e.g., 20 mM Bis-Tris, 150 mM NaCl, pH 7.0)

Protein sample, concentrated and clarified

Chromatography system

Methodology:

Column Equilibration: Equilibrate the SEC column with at least two column volumes of

Running Buffer.
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Sample Loading: Inject the clarified protein sample onto the column. The sample volume

should typically be 1-2% of the total column volume for optimal resolution.

Elution: Elute the sample with one column volume of Running Buffer at a constant flow rate.

Fraction Collection: Collect fractions as the proteins elute from the column. Larger proteins

will elute first, followed by smaller proteins.

Analysis: Analyze the collected fractions to identify those containing the purified protein of

interest.

Conclusion
Bis-Tris is a valuable buffering agent for a multitude of protein purification and analysis

applications. Its ability to maintain a stable, near-neutral pH environment makes it an excellent

choice for preserving the integrity of sensitive proteins. By following the detailed protocols

provided in these application notes, researchers, scientists, and drug development

professionals can effectively leverage the advantages of Bis-Tris to achieve high-purity, active

protein preparations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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